molecular formula C11H15NO4 B3366147 4-(2-Methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid CAS No. 13219-76-6

4-(2-Methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B3366147
CAS No.: 13219-76-6
M. Wt: 225.24 g/mol
InChI Key: BAYZEPRJHFPEIG-UHFFFAOYSA-N
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Description

Chemical Identity: 4-(2-Methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid (CAS: 13219-76-6) is a pyrrole derivative with the molecular formula C₁₁H₁₅N₂O₄ and a molecular weight of 225.24 g/mol . Its structure features a pyrrole core substituted with methyl groups at positions 3 and 5, a methoxycarbonyl-ethyl chain at position 4, and a carboxylic acid group at position 2 (Figure 1). Synonyms include 3,5-dimethyl-4-(3-methoxy-3-oxopropyl)-1H-pyrrole-2-carboxylic acid and SCHEMBL5043454 .

Synthesis and Applications: The compound is synthesized via hydrolysis of its ethyl ester precursor under alkaline conditions, yielding 49% after acidification . It serves as a key intermediate in medicinal chemistry, notably in the synthesis of SU6668, a potent antiangiogenic and antitumor agent targeting VEGF, FGF, and PDGF receptors . Its crystal structure (triclinic, space group P1) reveals planar pyrrole rings stabilized by hydrogen-bonded dimers (R₂²(10) motifs) .

Properties

IUPAC Name

4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-6-8(4-5-9(13)16-3)7(2)12-10(6)11(14)15/h12H,4-5H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYZEPRJHFPEIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1CCC(=O)OC)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00445750
Record name 4-(2-METHOXYCARBONYL-ETHYL)-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13219-76-6
Record name 4-(2-METHOXYCARBONYL-ETHYL)-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Methoxycarbonyl-Ethyl Group: This step often involves esterification reactions, where a carboxylic acid group is converted into an ester using methanol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting esters to alcohols.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, where halogens or other groups can be introduced using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated pyrroles or sulfonyl derivatives.

Scientific Research Applications

4-(2-Methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Insights :

  • Electron-Withdrawing Groups (e.g., carboxylic acid, ester) enhance interactions with enzyme active sites, as seen in DHFR inhibitors .
  • Bulkier Substituents (e.g., benzoyl, chromene) increase steric hindrance, affecting solubility and bioavailability .

Enzyme Inhibition and Antimicrobial Effects

The target compound’s derivatives and analogs show varied bioactivities:

Compound Target Enzyme/Organism Activity (IC₅₀/MIC) Reference
SU6668 (derivative) VEGF/FGF/PDGF receptors Antiangiogenic (IC₅₀: <1 μM)
4-(2,5-Dimethyl-pyrrole) derivatives DHFR/enoyl-ACP reductase IC₅₀: 0.05–0.1 µg/mL
4-(2-Amino-3-cyano...) ethyl ester SARS-CoV-2 protease (6LU7) Docking score: -7.6 kcal/mol
3,5-Dimethyl-pyrrole-2-carboxylic acid M. tuberculosis H37Rv MIC: 2–5 µg/mL

Key Findings :

  • The target compound’s methoxycarbonyl-ethyl group enhances hydrogen bonding with DHFR (PDB: 2NSD), contributing to antimicrobial activity .
  • Chromene-fused analogs exhibit high SARS-CoV-2 protease inhibition due to interactions with MET-49 and GLU-166 residues .

ADMET and Pharmacokinetic Profiles

Predicted ADMET Properties

Comparative data from in silico studies:

Compound LogP Water Solubility (LogS) Intestinal Absorption (%) BBB Permeability Reference
Target Compound 1.82* -3.15* 75–80%* Low
9,12-Octadecadienoic acid (Z,Z)- 5.88 -5.86 95% None
4-(2-Amino-3-cyano...) ethyl ester 2.45 -4.20 85% Moderate

*Estimated via SwissADME .
Observations :

  • Higher lipophilicity (LogP >5) correlates with reduced solubility but improved membrane permeability .
  • The target compound’s moderate absorption (75–80%) suggests suitability for oral dosing.

Yield and Reaction Conditions

Compound Synthetic Method Yield Key Reagents/Conditions Reference
Target Compound Hydrolysis of ethyl ester 49% NaOH (reflux), HCl acidification
3-Ethoxycarbonylmethyl-4-methyl-5-benzoylpyrrole-2-carboxylic Acid Sulfuryl chloride addition 65% SO₂Cl₂, Na acetate, reflux
4-(2,5-Dimethyl-pyrrole) derivatives Hydrazide coupling 65–87% DCC, DMAP, RT

Efficiency Notes:

  • Hydrazide coupling () achieves higher yields (87%) but requires coupling agents like DCC.
  • Acid hydrolysis () is lower-yielding (49%) due to side reactions.

Molecular Docking and Binding Interactions

Enzyme Binding Modes

  • Target Compound Derivatives : Bind DHFR (PDB: 1DF7) via hydrogen bonds with Asp-27 and hydrophobic interactions with Leu-4 .
  • Chromene-Fused Analog : Forms π-π stacking with HIS-41 of SARS-CoV-2 protease (6LU7), enhancing inhibition .

Biological Activity

4-(2-Methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid (CAS No. 13219-76-6) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Formula: C11H15NO4
Molecular Weight: 225.24 g/mol
Synonyms: 1H-Pyrrole-3-propanoic acid, 5-carboxy-2,4-dimethyl-, 3-methyl ester

Biological Activity Overview

Research has indicated that compounds related to pyrrole structures exhibit various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The specific compound has shown promise in several studies:

  • Antimicrobial Activity:
    • A study demonstrated that pyrrole derivatives possess significant antibacterial and antifungal activities. The synthesized compounds were tested against various bacterial strains, showing notable zones of inhibition .
  • Antitubercular Activity:
    • Pyrrole derivatives have been explored for their potential against drug-resistant tuberculosis. A related study highlighted the design of pyrrole-2-carboxamide compounds that exhibited potent anti-TB activity with minimal cytotoxicity. These compounds were effective against Mycobacterium tuberculosis with MIC values lower than 0.016 μg/mL .
  • Mechanism of Action:
    • The mechanism of action for these compounds often involves interaction with specific bacterial enzymes or pathways crucial for survival and replication, such as the inhibition of mycolic acid biosynthesis in M. tuberculosis .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialSignificant antibacterial and antifungal effects
AntitubercularPotent activity against drug-resistant M. tuberculosis
CytotoxicityLow cytotoxicity (IC50 > 64 μg/mL)

Case Study: Antitubercular Activity

In a study focusing on the structure-activity relationship (SAR) of pyrrole derivatives, the compound was assessed for its efficacy against M. tuberculosis. The results indicated that modifications to the pyrrole ring could enhance its potency significantly. For instance, substituents that increased hydrophobic interactions improved binding affinity to the target enzyme MmpL3, crucial for mycolic acid synthesis in mycobacteria .

Table 2: Structure-Activity Relationship (SAR) Findings

Compound ModificationEffect on ActivityReference
Large substituentsIncreased potency compared to smaller groups
Electron-withdrawing groupsReduced activity compared to neutral groups

Q & A

Q. What are the key synthetic pathways for 4-(2-Methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid?

The compound is often synthesized via hydrogenation and decarboxylation of its benzyl ester derivative. For example, palladium-catalyzed hydrogenation of this compound benzyl ester removes the benzyl group, yielding the free carboxylic acid. Subsequent decarboxylation under controlled conditions generates intermediates for further functionalization (e.g., SU6668 synthesis) . Additionally, oxidation of ethyl ester analogs (e.g., ethyl 4-acetyl derivatives) using KMnO₄ in acidic/neutral media can yield carboxylic acid derivatives, though reaction conditions must be optimized to avoid over-oxidation .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its solid-state form?

X-ray diffraction (XRD) studies on its benzyl ester analog reveal a triclinic crystal system (space group P1) with planar pyrrole rings and dimerization via N–H···O hydrogen bonds (graph descriptor R₂²(10)). These interactions are critical for lattice stability and can influence solubility and reactivity . For the free acid form, similar hydrogen-bonding networks are expected, though carboxyl group orientation may vary.

Q. What spectroscopic methods are used to characterize this compound, and how do substituents affect its spectral features?

Key techniques include:

  • ¹H/¹³C NMR : Methyl groups (δ ~2.0–2.5 ppm) and methoxycarbonyl protons (δ ~3.6–3.8 ppm) are diagnostic.
  • IR : Stretching vibrations for carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O–H, ~2500–3300 cm⁻¹) groups. Substituent effects (e.g., electron-withdrawing methoxycarbonyl) shift peaks due to altered electron density .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the electronic properties of this compound for catalytic or medicinal applications?

Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy in predicting ionization potentials, electron affinities, and HOMO-LUMO gaps. For example, Becke’s 1993 work demonstrated that integrating exact exchange reduces errors in atomization energies (<2.4 kcal/mol), enabling precise modeling of charge distribution and reactive sites . Such calculations guide rational modifications (e.g., substituent addition) to enhance bioactivity or stability .

Q. What methodologies assess the compound’s bioactivity in antiviral or anticancer research?

  • Molecular Docking : Derivatives of this compound show high affinity (−7.6 kcal/mol) for SARS-CoV-2 main protease (6LU7), interacting with MET-49, HIS-164, and GLU-166 residues .
  • Cell Line Assays : Analogous pyrrolecarboxylates (e.g., ethyl 4-acetyl derivatives) are tested in cancer cell lines (e.g., MCF-7) via MTT assays, with structural variations (e.g., acetyl vs. formyl groups) significantly altering IC₅₀ values .

Q. How do structural modifications (e.g., ester vs. carboxylic acid groups) impact solubility and reactivity?

  • Solubility : The free carboxylic acid form has higher aqueous solubility than esters due to ionizable COOH groups, critical for in vivo pharmacokinetics.
  • Reactivity : Ester derivatives undergo hydrolysis under basic conditions, while the carboxylic acid participates in amide coupling (e.g., with isoquinolinecarbonyl chlorides) . Comparative studies show acetyl groups enhance electrophilicity at the pyrrole ring, facilitating nucleophilic substitutions .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from:

  • Structural Analog Confusion : Misidentification of substituents (e.g., methoxycarbonyl vs. ethoxycarbonyl) alters bioactivity. Cross-validate using HRMS and XRD .
  • Assay Variability : Standardize protocols (e.g., fixed cell lines, incubation times) and use positive controls (e.g., doxorubicin for cytotoxicity assays) .

Methodological Considerations

Q. What experimental precautions are necessary when handling this compound due to its hygroscopic or reactive nature?

  • Store under inert atmosphere (N₂/Ar) to prevent ester hydrolysis or acid dimerization.
  • Use anhydrous solvents (e.g., THF, DMF) for reactions involving LiAlH₄ or Grignard reagents to avoid side reactions .

Q. How are computational models validated against experimental data for this compound?

  • Compare DFT-optimized geometries with XRD bond lengths/angles (e.g., C–C distances within ±0.05 Å).
  • Validate docking scores via IC₅₀ correlations in bioassays .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid
Reactant of Route 2
4-(2-Methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid

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